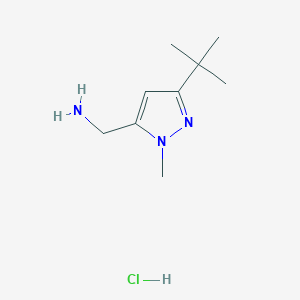
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole is a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride can be achieved through a one-pot two-step process involving condensation and reduction reactions. One efficient method involves starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and reacting it with an aldehyde such as p-methoxybenzaldehyde. The reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and efficient catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: This compound shares a similar pyrazole core structure but differs in its functional groups.
(4-Bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl tert-butylcarbamate: Another pyrazole derivative with different substituents.
Uniqueness
(3-Tert-butyl-1-methyl-pyrazol-5-YL)methanamine hydrochloride is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and pharmacological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
(5-tert-butyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8-5-7(6-10)12(4)11-8;/h5H,6,10H2,1-4H3;1H |
InChI Key |
ANCRIKBOHYANPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


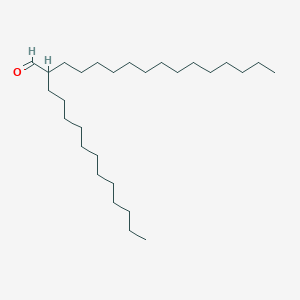
![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
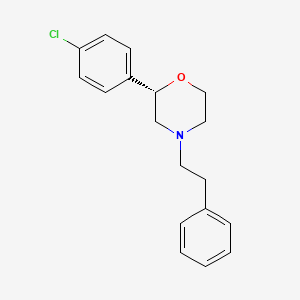

![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
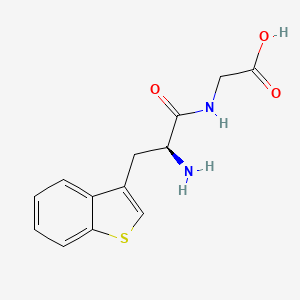
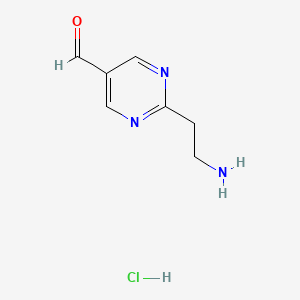
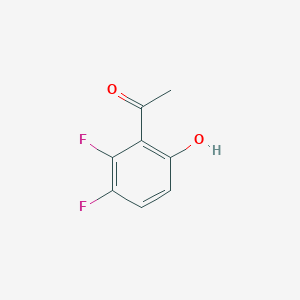
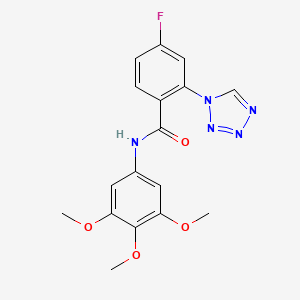
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)

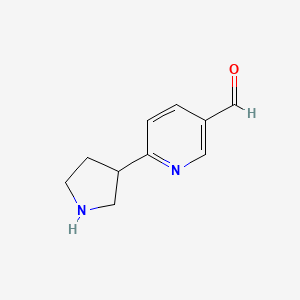
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
